Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate
CAS No.: 1824327-48-1
Cat. No.: VC6044147
Molecular Formula: C11H22N2O3
Molecular Weight: 230.308
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1824327-48-1 |
---|---|
Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.308 |
IUPAC Name | tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate |
Standard InChI | InChI=1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 |
Standard InChI Key | YYBHELFYBPYVJF-UHFFFAOYSA-N |
SMILES | CC(C1CN(CCO1)C(=O)OC(C)(C)C)N |
Introduction
Structural Characteristics
Molecular Architecture
Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate features a six-membered morpholine ring ( and atoms at positions 1 and 4, respectively) with two key substituents:
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1-Aminoethyl Group: A branched amine () at the 2-position of the morpholine ring, introducing chirality and nucleophilic reactivity .
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tert-Butyl Carbamate (Boc): A bulky ester group () at the 4-position, serving as a protective moiety for the morpholine nitrogen.
The SMILES notation and InChIKey confirm this arrangement .
Synthesis and Manufacturing
Synthetic Pathways
Although explicit synthesis protocols for this compound are scarce, analogous morpholine derivatives suggest a multi-step approach:
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Morpholine Ring Formation: Reaction of epichlorohydrin with ammonia or amines to generate the morpholine core.
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Aminoethyl Introduction: Alkylation of the morpholine nitrogen with 1-nitropropane, followed by reduction to the amine.
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Boc Protection: Treatment with di-tert-butyl dicarbonate () under basic conditions (e.g., triethylamine) to install the carbamate group.
Industrial Production
Physicochemical Properties
Molecular and Spectral Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 230.308 g/mol | |
Predicted CCS () | [M+H]+: 154.7; [M+Na]+: 162.0 |
Solubility and Stability
Solubility data remain unpublished, but the Boc group likely enhances lipid solubility, facilitating organic-phase reactions. The compound’s stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere).
Applications in Research
Pharmaceutical Intermediate
The compound’s modular structure enables its use in synthesizing diamines, kinase inhibitors, and proteolysis-targeting chimeras (PROTACs). Its amine group participates in coupling reactions (e.g., amide bond formation), while the Boc group ensures stability during multi-step syntheses.
Research Gaps and Future Directions
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Stereochemical Impact: Enantiomer-specific bioactivity studies are needed.
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Solubility Profiling: Empirical data would optimize formulation strategies.
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Therapeutic Exploration: Screening against disease-relevant targets (e.g., cancer, viral proteases) could unlock clinical potential.
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